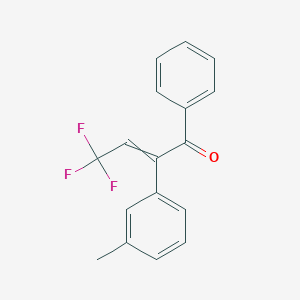
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of trifluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the trifluoroacetophenone, followed by the addition of a suitable electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenyl groups can facilitate binding to aromatic residues in proteins, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-3-phenyl-2-butenoic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
921932-38-9 |
|---|---|
Fórmula molecular |
C17H13F3O |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H13F3O/c1-12-6-5-9-14(10-12)15(11-17(18,19)20)16(21)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
MXOUQGNAHXRAMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


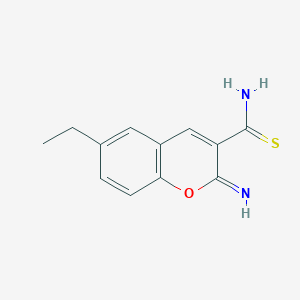
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)


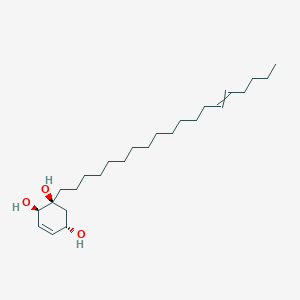

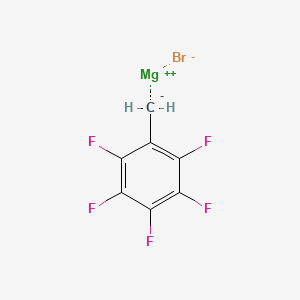
![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)
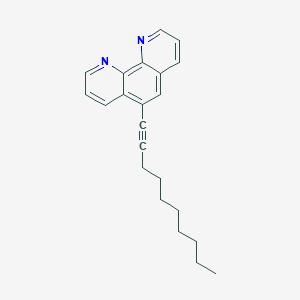
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
